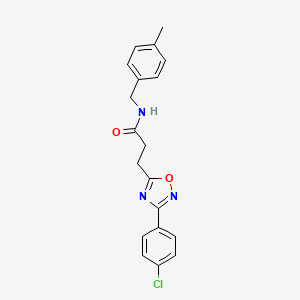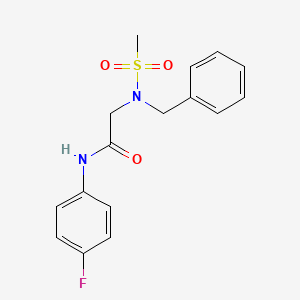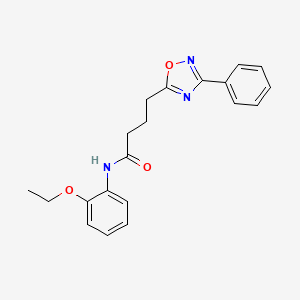
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied in scientific research. QNZ is a member of the quinoline family and has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. In
作用機序
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has also been shown to inhibit the activation of T cells and B cells, leading to immunosuppressive effects. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been shown to induce apoptosis in cancer cells, leading to its anticancer properties.
実験室実験の利点と制限
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has also been shown to have low toxicity and is well tolerated in animal models. However, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide also has some limitations. It has poor solubility in water, which can make it challenging to use in some experiments. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been shown to have off-target effects, which can complicate data interpretation.
将来の方向性
For the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide include investigating its potential therapeutic applications in other diseases, developing more potent and selective inhibitors, and exploring its use in combination with other therapies.
合成法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide involves the reaction of 2-hydroxy-6-methylquinoline with isopropylamine and 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through an intermediate, which is then purified to obtain N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide. The purity of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide is essential for its use in scientific research, and various methods have been developed to obtain highly pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide.
科学的研究の応用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has also been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)23(21(26)15-5-7-18(8-6-15)24(27)28)12-17-11-16-10-14(3)4-9-19(16)22-20(17)25/h4-11,13H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERALQXGXOYZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)










